molecular formula C15H22N4O2 B2754798 (4-Methylpiperazin-1-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903340-98-6

(4-Methylpiperazin-1-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2754798
CAS No.: 1903340-98-6
M. Wt: 290.367
InChI Key: ITDVZIRIQATPDK-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

In Situ Template Generation in Synthesis

A novel approach to synthesizing open-framework zinc phosphites and phosphates was demonstrated by Wang et al. (2013), where in situ template generation involving N-methylation transformations was utilized. This method, distinct from conventional methylation, indicates the potential of utilizing similar compounds in the creation of novel organically templated metallophosphates with unique structural characteristics (Wang et al., 2013).

Enhancement of Learning and Memory

Research by Zhang Hong-ying (2012) explored the effects of derivatives on learning and memory reconstruction dysfunction in mice, highlighting the therapeutic potential of such compounds in cognitive impairment interventions (Zhang Hong-ying, 2012).

Synthesis and Pharmacological Effects

The synthesis and evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their antiarrhythmic and antihypertensive effects were reported by Malawska et al. (2002). Some derivatives displayed significant activities, suggesting the utility of these compounds in developing new therapeutics with alpha-adrenolytic properties (Malawska et al., 2002).

Neurogenic and Antimicrobial Applications

A study on NSI-189 Phosphate, a derivative, showed it enhances synaptic plasticity and reverses cognitive and motor function impairments in a mouse model of Angelman Syndrome, suggesting its potential as a neurogenic molecule for treating various neurodevelopmental disorders (Liu et al., 2019). Additionally, Patel et al. (2011) synthesized new pyridine derivatives exhibiting variable antimicrobial activities, highlighting the broad spectrum of biological applications of these compounds (Patel et al., 2011).

Antimycobacterial Activities

The pyrrole derivative BM212 demonstrated strong inhibitory and bactericidal activities against Mycobacterium tuberculosis, including drug-resistant strains, indicating its potential as an antimycobacterial agent (Deidda et al., 1998).

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.

Pharmacokinetics

It’s worth noting that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinases, which leads to changes in various cellular processes. This includes disruptions in cell division, growth, and death . The specific molecular and cellular effects would depend on the particular tyrosine kinase being targeted and the specific cellular context.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-17-8-10-18(11-9-17)15(20)19-7-5-13(12-19)21-14-4-2-3-6-16-14/h2-4,6,13H,5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDVZIRIQATPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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